molecular formula C18H24N2O3 B4064605 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylpyridin-3-ol

2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylpyridin-3-ol

Cat. No. B4064605
M. Wt: 316.4 g/mol
InChI Key: ZKJIQEATSFRERO-UHFFFAOYSA-N
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Description

2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylpyridin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is also known as EHP-101 and has been the subject of numerous studies exploring its synthesis, mechanism of action, and physiological effects. In

Scientific Research Applications

Optical Nonlinear Properties and Applications

Research has shown that Schiff base compounds, similar in structure to the specified compound, exhibit significant optical nonlinear properties. These properties make them suitable candidates for applications such as optical limiters. For instance, Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and its derivatives have been studied for their nonlinear refractive index and optical limiting properties, indicating their potential in optical applications (Hasanain A. Abdullmajed et al., 2021).

Catalytic Applications

Schiff base compounds, related to the specified chemical, have demonstrated efficiency as catalysts in chemical reactions, such as the oxidation of alcohols. This highlights their role in facilitating environmentally friendly chemical processes with potential industrial applications (S. Hazra et al., 2015).

Molecular Sensing and Detection

Certain Schiff base compounds, structurally akin to the specified molecule, have been developed as chemosensors for the detection of metal ions. These findings suggest the potential of such compounds in environmental monitoring and the development of diagnostic tools (Chun-Yan Li et al., 2006).

Antibacterial and Antioxidant Effects

Research into Schiff base ligands and their complexes has uncovered their significant antibacterial and antioxidant activities. These properties indicate their potential in developing new therapeutic agents and in applications requiring antioxidant capabilities (Maryam Aidi et al., 2019).

Material Science and Luminescence Applications

properties

IUPAC Name

2-[[(3-ethoxyphenyl)methyl-(2-hydroxyethyl)amino]methyl]-6-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-23-16-6-4-5-15(11-16)12-20(9-10-21)13-17-18(22)8-7-14(2)19-17/h4-8,11,21-22H,3,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJIQEATSFRERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN(CCO)CC2=C(C=CC(=N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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